1(2H)-Isoquinolinone, 4-bromo-8-methyl-
Description
1(2H)-Isoquinolinone is a heterocyclic compound featuring a fused benzene and pyridone ring system. The derivative 4-bromo-8-methyl-1(2H)-isoquinolinone is characterized by a bromine atom at position 4 and a methyl group at position 6. The bromine and methyl substituents likely enhance its lipophilicity and modulate electronic properties, making it relevant in medicinal chemistry and environmental studies.
Properties
IUPAC Name |
4-bromo-8-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-3-2-4-7-8(11)5-12-10(13)9(6)7/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUGUVPGYDRFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CNC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physicochemical Properties
Key properties of selected isoquinolinones:
*log P values estimated using substituent contributions. Bromine increases hydrophobicity, while methyl groups further enhance lipophilicity. Hydroxylated metabolites (e.g., 1(2H)-isoquinolinone) show higher water solubility and biodegradability .
Structural and Crystallographic Features
- 4-Bromo-8-methyl-1(2H)-isoquinolinone: The bromine atom at C4 and methyl at C8 likely induce steric effects, altering hydrogen bonding and crystal packing compared to simpler analogs.
- 3-(3-Bromobenzyl)-1(2H)-isoquinolinone: Crystal structures reveal planar isoquinolinone rings with N–H···O hydrogen bonds . Bromine substituents in such derivatives increase molecular weight and influence torsion angles (e.g., N–C2–C10–C11 torsion: -178.69° in bromobenzyl analog) .
Environmental and Toxicological Considerations
- Biodegradation: Hydroxylated derivatives (e.g., 1(2H)-isoquinolinone) are less genotoxic than parent compounds and serve as indicators of natural attenuation in contaminated groundwater . Brominated derivatives like 4-bromo-8-methyl-1(2H)-isoquinolinone may persist longer due to reduced microbial degradation.
- Methylquinolines are more ecotoxic than unsubstituted quinolines , suggesting similar trends for substituted isoquinolinones.
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